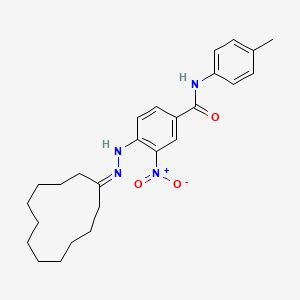
4-(2-cyclododecylidenehydrazinyl)-N-(4-methylphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-cyclododecylidenehydrazinyl)-N-(4-methylphenyl)-3-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a cyclododecylidenehydrazinyl group, a nitrobenzamide moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclododecylidenehydrazinyl)-N-(4-methylphenyl)-3-nitrobenzamide typically involves multiple steps:
-
Formation of the Cyclododecylidenehydrazine Intermediate
Starting Materials: Cyclododecanone and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form cyclododecylidenehydrazine.
-
Nitration of Benzamide
Starting Materials: Benzamide and nitric acid.
Reaction Conditions: The nitration is performed using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the benzamide ring.
-
Coupling Reaction
Starting Materials: Cyclododecylidenehydrazine and 3-nitrobenzoyl chloride.
Reaction Conditions: The coupling reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azides or other oxidized derivatives.
-
Reduction
- Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
-
Substitution
- The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Azides, nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Due to its unique structure, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes, which could be useful in drug development.
Medicine
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where nitrobenzamide derivatives are effective.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-cyclododecylidenehydrazinyl)-N-(4-methylphenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-cyclododecylidenehydrazinyl)-N-phenyl-3-nitrobenzamide: Lacks the methyl group on the phenyl ring.
4-(2-cyclododecylidenehydrazinyl)-N-(4-methoxyphenyl)-3-nitrobenzamide: Contains a methoxy group instead of a methyl group.
Uniqueness
The presence of the methyl group on the phenyl ring in 4-(2-cyclododecylidenehydrazinyl)-N-(4-methylphenyl)-3-nitrobenzamide can influence its chemical reactivity and biological activity, making it distinct from its analogs. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.
Properties
Molecular Formula |
C26H34N4O3 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
4-(2-cyclododecylidenehydrazinyl)-N-(4-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C26H34N4O3/c1-20-13-16-22(17-14-20)27-26(31)21-15-18-24(25(19-21)30(32)33)29-28-23-11-9-7-5-3-2-4-6-8-10-12-23/h13-19,29H,2-12H2,1H3,(H,27,31) |
InChI Key |
YNZAAURHGHNHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NN=C3CCCCCCCCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


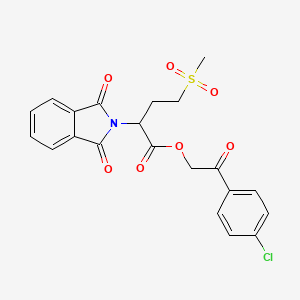
![8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10877775.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide](/img/structure/B10877778.png)
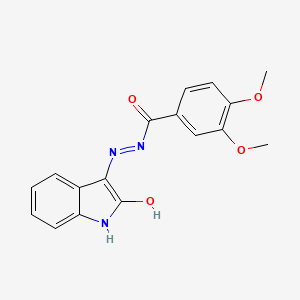
![6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10877784.png)
![2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10877789.png)
![Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B10877795.png)
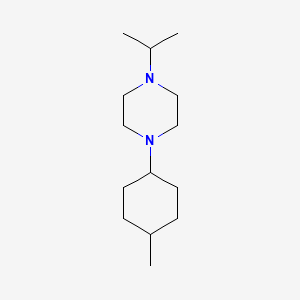
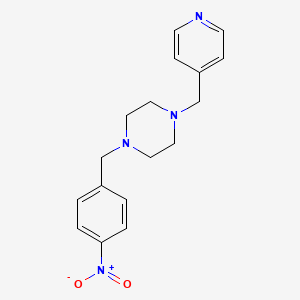
![1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea](/img/structure/B10877821.png)
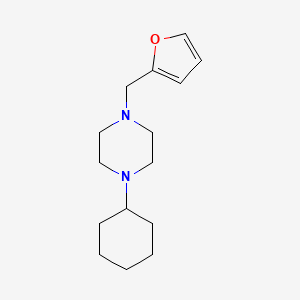
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10877832.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propan-2-yl)piperazine](/img/structure/B10877840.png)
